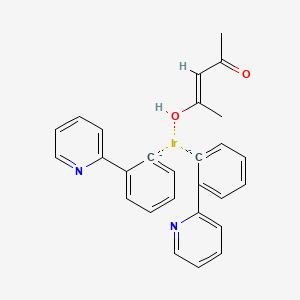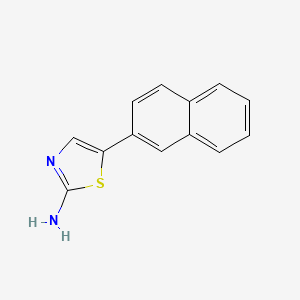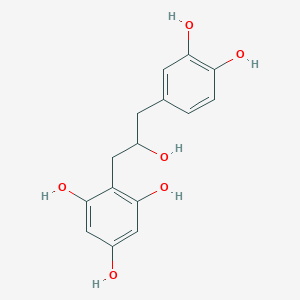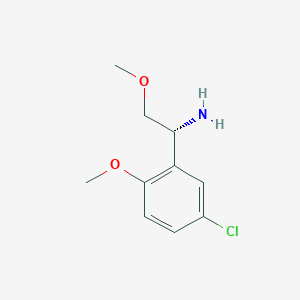
4'-Bromo-3'-methoxy-2,3-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a bromine atom at the 4’ position, a methoxy group at the 3’ position, and two methyl groups at the 2 and 3 positions on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation reactions can produce corresponding quinones or other oxidized products.
Aplicaciones Científicas De Investigación
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological processes and interactions, particularly in the context of its structural analogs.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through well-defined reaction pathways. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the methoxy and methyl groups, making it less functionalized and potentially less versatile.
4,4’-Dimethylbiphenyl: Contains two methyl groups but lacks the bromine and methoxy groups, resulting in different reactivity and applications.
Uniqueness
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C15H15BrO |
|---|---|
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
1-bromo-4-(2,3-dimethylphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-10-5-4-6-13(11(10)2)12-7-8-14(16)15(9-12)17-3/h4-9H,1-3H3 |
Clave InChI |
TWZBNIBFRYHQKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Br)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)





![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)


![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)


![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)

